PDE5 Inhibition: 32-Fold Potency Gain Over Mono-Fluorinated Analog in Identical Scaffold
In a direct head-to-head comparison within the same patent (US9605008) and scaffold series, the compound incorporating the 2,3-difluoro-4-methylbenzyl moiety (BDBM312960, Example 19) exhibited an IC50 of 0.25 nM against human PDE5, compared to 8 nM for the closely related 3-fluoro-4-methylbenzyl analog (BDBM312958, Example 17), representing an approximately 32-fold improvement in inhibitory potency attributable to the additional fluorine atom at the 2-position [1]. Both compounds were tested under identical conditions: dissolved in 100% DMSO, serially diluted, and assayed for in vitro action on human PDE5.
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.25 nM (2,3-difluoro-4-methylbenzyl-containing derivative, BDBM312960) |
| Comparator Or Baseline | IC50 = 8 nM (3-fluoro-4-methylbenzyl analog, BDBM312958); also IC50 = 6 nM for 4-chloro-2-fluorobenzyl analog (BDBM312948, Example 9) |
| Quantified Difference | 32-fold improvement vs 3-fluoro-4-methyl analog; 24-fold vs 4-chloro-2-fluoro analog |
| Conditions | Human PDE5 enzyme inhibition assay; compounds dissolved in 100% DMSO, serially diluted |
Why This Matters
This 32-fold potency difference within the same chemical scaffold demonstrates that the 2,3-difluoro substitution pattern is not interchangeable with simpler fluorination patterns for PDE5-targeted drug discovery, making this building block essential for achieving sub-nanomolar potency.
- [1] BindingDB. BDBM312960: 3-[1-(2,3-Difluoro-4-methylbenzyl)-5-fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,7-dimethyl-5,7-dihydro-6H-pyrrolo[2,3-e][1,2,4]triazin-6-one, PDE5 IC50 0.25 nM (US9605008, Example 19). BDBM312958: 3-fluoro-4-methylbenzyl analog, PDE5 IC50 8 nM (US9605008, Example 17). View Source
